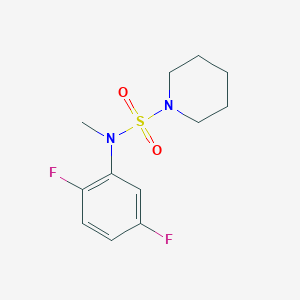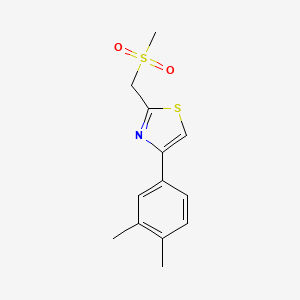
5-chloro-N-pyridin-3-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-pyridin-3-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFI-400945 and has been found to exhibit several interesting properties that make it a useful tool in various fields of research.
作用机制
The mechanism of action of CFI-400945 involves the inhibition of CHK1, which is a protein involved in DNA damage response. CHK1 is activated in response to DNA damage and helps to repair the damage by stopping the cell cycle and allowing time for DNA repair. Inhibition of CHK1 by CFI-400945 leads to the accumulation of DNA damage and sensitizes cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects
CFI-400945 has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of CHK1 and lead to the accumulation of DNA damage. This inhibition sensitizes cancer cells to DNA-damaging agents and leads to cell death. CFI-400945 has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and ovarian cancer cells.
实验室实验的优点和局限性
CFI-400945 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying DNA damage response and cancer cell growth. Another advantage is that it has been found to inhibit the growth of several cancer cell lines, making it a potential candidate for cancer therapy. One limitation is that it may have off-target effects, which could lead to unintended consequences. Another limitation is that it may not be effective against all types of cancer.
未来方向
There are several future directions for the study of CFI-400945. One direction is to investigate its potential as a cancer therapy. It has been found to inhibit the growth of several cancer cell lines, making it a potential candidate for cancer treatment. Another direction is to study its potential as a tool for studying DNA damage response. Its mechanism of action is well understood, making it a useful tool for studying this process. Finally, further research could be done to investigate its potential off-target effects and limitations, which could help to optimize its use in scientific research.
合成方法
The synthesis of CFI-400945 involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials for CFI-400945 synthesis include pyridine-3-carboxylic acid, 2-amino-4-chloropyridine, and 2,3-dihydro-1H-isoquinoline-5-carboxylic acid. The intermediates are formed by reacting these starting materials with various reagents, including acetic anhydride, sodium hydroxide, and thionyl chloride. The final coupling reaction involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to form CFI-400945.
科学研究应用
CFI-400945 has been found to exhibit several interesting properties that make it a useful tool in various fields of scientific research. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), which is a protein involved in DNA damage response. This inhibition leads to the accumulation of DNA damage and sensitizes cancer cells to DNA-damaging agents. CFI-400945 has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and ovarian cancer cells.
属性
IUPAC Name |
5-chloro-N-pyridin-3-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-14-5-1-3-11-10-19(8-6-13(11)14)15(20)18-12-4-2-7-17-9-12/h1-5,7,9H,6,8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDINGCFBQQINIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)

![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)

![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)



![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)


